Cas no 34973-91-6 (1H-Imidazole-5-pentanamine)
1H-Imidazole-5-pentanamine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-pentanamine
- 5-(1H-imidazol-5-yl)pentan-1-amine
- 5-(4-imidazolyl)pentylamine
- IMPENTAMINE DIHYDROBROMIDE
- 1H-imidazole-4-pentanamine
- 4-(5-AMinopentyl)iMidazoledihydrobroMide
- Impentamine
- BDBM50474426
- 5-(3H-imidazol-4-yl)pentan-1-amine
- 88JSL4TQ76
- L012123
- BRD-K20049318-303-01-3
- NCGC00159532-01
- VUF-4702
- SCHEMBL7860359
- PDSP1_000940
- 34973-91-6
- BDBM22908
- 4( 5)-( 5-aminopenty1)-lH-imidazole
- GTPL1252
- SCHEMBL9221066
- Q6006255
- 5-(1H-Imidazol-4-yl)-pentylamine
- 4-imidazolylpentylamine
- DTXSID70430734
- 4-(5-aminopentyl)imidazole
- CHEMBL417096
- UNII-88JSL4TQ76
- PDSP2_000926
- BRD-K20049318-303-02-1
- DB-349631
-
- Inchi: 1S/C8H15N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-5,9H2,(H,10,11)
- InChI Key: MZCJWLAXZRFUPI-UHFFFAOYSA-N
- SMILES: N1C=NC=C1CCCCCN
Computed Properties
- Exact Mass: 312.97900
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Boiling Point: 474.4°Cat760mmHg
- Flash Point: 240.7°C
- PSA: 54.70000
- LogP: 3.69770
1H-Imidazole-5-pentanamine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Imidazole-5-pentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-203604-10mg |
Impentamine dihydrobromide, |
34973-91-6 | 10mg |
¥940.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203604A-50mg |
Impentamine dihydrobromide, |
34973-91-6 | 50mg |
¥3949.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203604-10 mg |
Impentamine dihydrobromide, |
34973-91-6 | 10mg |
¥940.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203604A-50 mg |
Impentamine dihydrobromide, |
34973-91-6 | 50mg |
¥3,949.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1946925-10mg |
5-(1h-Imidazol-5-yl)pentan-1-amine |
34973-91-6 | 98% | 10mg |
¥1527.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1946925-50mg |
5-(1h-Imidazol-5-yl)pentan-1-amine |
34973-91-6 | 98% | 50mg |
¥6410.00 | 2024-05-17 |
1H-Imidazole-5-pentanamine Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1H-Imidazole-5-pentanamine
1H-Imidazole-5-pentanamine (CAS No. 34973-91-6): A Comprehensive Overview
1H-Imidazole-5-pentanamine, also known by its CAS registry number 34973-91-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its imidazole ring, a heterocyclic structure with two nitrogen atoms, which imparts unique chemical and physical properties. The imidazole moiety is known for its ability to form hydrogen bonds, making it highly functional in diverse applications.
The synthesis of 1H-imidazole-5-pentanamine typically involves the reaction of an aldehyde or ketone with ammonia or ammonium salts, followed by cyclization to form the imidazole ring. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining efficiency.
One of the most promising applications of 1H-imidazole-5-pentanamine lies in its use as a precursor for advanced materials. For instance, researchers have successfully utilized this compound in the synthesis of metal-free carbon materials, such as graphene oxide derivatives, which exhibit exceptional electrical and mechanical properties. These materials hold potential in energy storage technologies, including supercapacitors and lithium-ion batteries.
In the field of drug discovery, 1H-imidazole-5-pentanamine has shown potential as a building block for bioactive molecules. Its ability to act as a hydrogen bond donor makes it an attractive candidate for designing drugs targeting protein-protein interactions (PPIs). Recent studies have demonstrated that derivatives of this compound can modulate PPIs involved in diseases such as cancer and neurodegenerative disorders, paving the way for novel therapeutic strategies.
Moreover, 1H-imidazole-5-pentanamine has found applications in catalysis due to its ability to coordinate with metal ions and stabilize transition states during reactions. For example, metal complexes derived from this compound have been employed as catalysts in organic transformations, such as C-C bond formation and enantioselective reactions. These catalytic systems offer advantages in terms of selectivity, efficiency, and recyclability.
The chemical stability and reactivity of 1H-imidazole-5-pentanamine make it an ideal candidate for use in polymer chemistry. Researchers have explored its incorporation into polymeric materials to enhance their mechanical properties and thermal stability. Such materials are being investigated for applications in high-performance composites and advanced coatings.
In conclusion, 1H-imidazole-5-pentanamine (CAS No. 34973-91-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a valuable tool for addressing contemporary challenges in materials science, drug discovery, and catalysis.
34973-91-6 (1H-Imidazole-5-pentanamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)